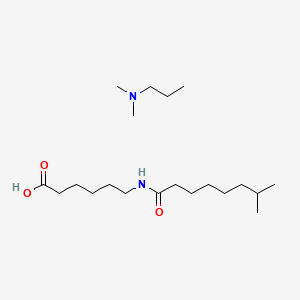
Einecs 306-740-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), involves the reaction of 6-(isononanoylamino)hexanoic acid with N,N-dimethylpropylamine in a 1:1 molar ratio. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous monitoring of reaction parameters to maintain product quality .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: It may be used in biochemical studies to understand its interactions with biological molecules.
Industry: Utilized in the manufacture of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 6-(isononanoylamino)hexanoic acid, compound with N,N-dimethylpropylamine (1:1), include other amides and amine derivatives. These compounds share similar chemical structures but may differ in their specific functional groups and properties. The uniqueness of Einecs 306-740-3 lies in its specific combination of isononanoylamino and dimethylpropylamine moieties, which confer distinct chemical and physical properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in research and development across multiple fields.
Properties
CAS No. |
97403-78-6 |
|---|---|
Molecular Formula |
C15H29NO3.C5H13N C20H42N2O3 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
N,N-dimethylpropan-1-amine;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C5H13N/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;1-4-5-6(2)3/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);4-5H2,1-3H3 |
InChI Key |
DOFUYASBVDLAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C.CC(C)CCCCCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















